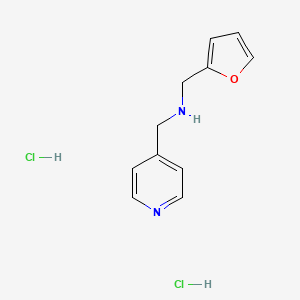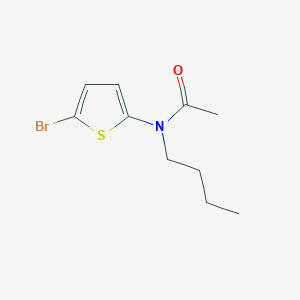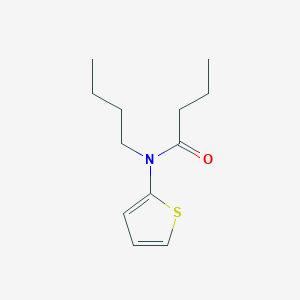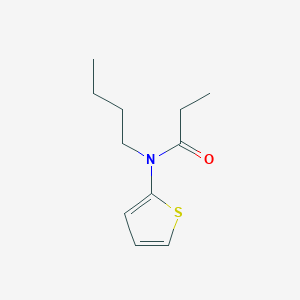
N-(5-Bromothiophen-2-yl)-N-butylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (5-bromothiophen-2-yl)methylamine is similar to the requested compound. It has a molecular weight of 206.11 and is stored at room temperature.
Synthesis Analysis
A paper discusses the synthesis of a compound involving a 5-bromothiophene moiety . The UV–Vis spectra of nicotinohydrazide, 5-bromothiophene-2-carbaldehyde, and Z-N’-(5-bromothiophen-2-yl)methylene)nicotinohydrazide in EtOH at room temperature were analyzed .Molecular Structure Analysis
A study on the crystal structure and Hirshfeld analysis of a 2-(5-bromothiophen-2-yl) compound might provide some insights. The compound crystallizes in the space group P21/n with one complete molecule in the asymmetric unit .Chemical Reactions Analysis
Thiophene-based analogs have been the subject of extensive research due to their potential as biologically active compounds . A series of [1,2,4]triazolo[4,3-c]quinazolines, bearing a 3-positioned p-bromophenyl or 5-bromothiophen-2-yl fragment, was synthesized by oxidative cyclization of the corresponding hydrazones with bromine in glacial acetic acid at room temperature .Physical And Chemical Properties Analysis
Thiophene and its substituted derivatives are important heterocyclic compounds that show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .Wissenschaftliche Forschungsanwendungen
Environmental Impact and Fate of Brominated Compounds
Environmental Presence and Fate of Brominated Flame Retardants : Recent studies have highlighted the widespread environmental occurrence of new brominated flame retardants (NBFRs) and organophosphate compounds (OPs) in the environment, particularly in developing countries. These substances have been increasingly used in consumer products to fulfill fire safety regulations. Despite being presumed safe, their ubiquitous presence and persistence have raised concerns about their environmental and health impacts. There's a need for more research on the environmental occurrence, persistence, and toxicity of these chemicals to manage their environmental impact effectively (Ali et al., 2017).
Toxic Neuropathies from Chemical Exposure : Research into the toxicological mechanisms of certain chemicals, including brominated compounds, reveals how exposure can lead to toxic neuropathies. Understanding the chemical nature of neurotoxicants like hexanedione (HD) and acrylamide (ACR) provides insight into primary toxicant effects versus nonspecific consequences. This knowledge aids in comprehending the broader implications of exposure to various chemical substances, including brominated flame retardants, on nervous system health (LoPachin & Gavin, 2015).
Soil Contamination by Brominated Compounds : A critical review of soil contamination by polybrominated diphenyl ethers (PBDEs) and novel brominated flame retardants (NBFRs) addresses their widespread environmental contamination and toxic effects. These substances, used to inhibit fire spread in various materials, have led to significant soil contamination due to their production, use in polymer manufacture, and disposal. The review suggests that both PBDEs and NBFRs pose similar risks of land contamination, underlining the importance of further research and environmental management strategies to mitigate their impact (McGrath, Ball, & Clarke, 2017).
Safety and Hazards
Wirkmechanismus
Target of Action
N-(5-Bromothiophen-2-yl)-N-butylbutanamide (BTBA) is a synthetic organic compound that belongs to the class of amides , suggesting that BTBA may interact with targets involved in these processes.
Mode of Action
. This suggests that BTBA may interact with its targets through a similar mechanism, leading to changes in the targets’ function.
Biochemical Pathways
These strategies include nickel-catalyzed Kumada catalyst-transfer polycondensation, nickel-catalyzed deprotonative cross-coupling polycondensation, palladium-catalyzed Suzuki–Miyaura and Migita–Kosugi–Stille couplings . These processes could potentially be affected by BTBA, leading to downstream effects on the synthesis of functionalized regioregular polythiophenes.
Eigenschaften
IUPAC Name |
N-(5-bromothiophen-2-yl)-N-butylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNOS/c1-3-5-9-14(11(15)6-4-2)12-8-7-10(13)16-12/h7-8H,3-6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXPJRALRMHNJSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C1=CC=C(S1)Br)C(=O)CCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,5-Bis[(dimethylamino)methyl]cyclopentanone dihydrochloride; 95%](/img/structure/B6350703.png)
amine dihydrochloride](/img/structure/B6350706.png)

![[2-(1H-Indol-3-yl)ethyl][(6-methylpyridin-2-yl)methyl]amine dihydrochloride](/img/structure/B6350710.png)
![[3-(1H-Imidazol-1-yl)propyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine hydrochloride](/img/structure/B6350718.png)
![1-Benzyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B6350719.png)
![(6S)-4-(2,3-Dimethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6350733.png)
![4-(2,5-Dimethylphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6350746.png)
![4-(2,5-Difluorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6350753.png)




